molecular formula C16H25N5O3 B2549644 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione CAS No. 313230-30-7

7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Cat. No.: B2549644
CAS No.: 313230-30-7
M. Wt: 335.408
InChI Key: KIINRYMOAGIGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a chemical compound built on a purine-2,6-dione scaffold, which is a core structure of interest in medicinal chemistry. This specific analog features a hexyl chain at the N-7 position and a morpholino substituent at the C-8 position. Compounds within this structural class have been investigated as potential inhibitors of kinase targets, such as CLK (Cdc2-like kinase) and CDK1 (Cyclin-dependent kinase 1) . Kinase inhibitors targeting these pathways are valuable tools for researching cellular processes like pre-mRNA splicing and cell cycle progression . As such, this compound is intended for use in biochemical and cell-based assays to study these mechanisms in a controlled research environment. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a laboratory setting. For detailed chemical information, please refer to the product specifications.

Properties

IUPAC Name

7-hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-3-4-5-6-7-21-12-13(19(2)16(23)18-14(12)22)17-15(21)20-8-10-24-11-9-20/h3-11H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIINRYMOAGIGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: A Novel Xanthine Derivative for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Xanthine Scaffold

The xanthine core, a purine dione, is a privileged structure in medicinal chemistry, forming the backbone of widely recognized compounds like caffeine and theophylline.[1] These natural alkaloids exert their effects through mechanisms such as the non-selective inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.[2][3] This dual activity modulates intracellular signaling cascades, leading to a broad spectrum of physiological responses, including bronchodilation, central nervous system stimulation, and anti-inflammatory effects.[1]

The therapeutic versatility of the xanthine scaffold has spurred extensive research into the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets.[4] Strategic substitutions at the N1, N3, N7, and C8 positions of the purine ring have been shown to significantly influence the pharmacological profile of these compounds.[5] In particular, modifications at the C8 position have been instrumental in developing highly selective antagonists for various adenosine receptor subtypes.[6] This guide focuses on a novel derivative, 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione , a molecule designed to leverage the established pharmacology of the xanthine core while introducing unique structural features to potentially fine-tune its biological activity. The incorporation of a hexyl group at the N7 position is anticipated to enhance lipophilicity, potentially improving membrane permeability, while the morpholino moiety at the C8 position may confer specific interactions with target proteins and improve pharmacokinetic properties.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic route, the putative mechanism of action, and a detailed experimental protocol for the biological evaluation of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel xanthine derivatives as potential therapeutic agents.

Chemical Structure and Physicochemical Properties

The chemical structure of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione combines the rigid, planar xanthine core with a flexible hexyl chain and a polar morpholine ring.

2D Chemical Structure:

Caption: 2D structure of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueRationale/Reference
Molecular FormulaC₁₆H₂₃N₅O₃Calculated from structure
Molecular Weight349.4 g/mol Calculated from structure
LogP~2.5 - 3.5The xanthine core is relatively polar, but the N7-hexyl group significantly increases lipophilicity.[4]
pKa (basic)~4-5The morpholine nitrogen is the most basic center.
pKa (acidic)~8-9The N1-H proton of the xanthine ring is weakly acidic.[7]
Aqueous SolubilityLow to moderateThe lipophilic hexyl chain is expected to decrease water solubility compared to unsubstituted xanthines, though the morpholine group may provide some improvement.[4][8]
Hydrogen Bond Donors1N1-H of the purine ring
Hydrogen Bond Acceptors6Carbonyl oxygens, morpholine oxygen, and nitrogens

Proposed Synthesis

The synthesis of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione can be envisioned through a convergent synthesis, starting from commercially available 3-methyl-8-bromoxanthine. This approach involves sequential N-alkylation and nucleophilic aromatic substitution.

synthesis_flowchart start 3-methyl-8-bromoxanthine intermediate1 8-Bromo-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione start->intermediate1 N7-Alkylation step1_reagent 1-Bromohexane, K2CO3, DMF step1_reagent->intermediate1 product 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione intermediate1->product Buchwald-Hartwig Amination step2_reagent Morpholine, Pd catalyst, Base step2_reagent->product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

Step 1: Synthesis of 8-Bromo-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione

  • To a solution of 3-methyl-8-bromoxanthine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromohexane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the xanthine nitrogen and the alkyl halide. Potassium carbonate acts as a base to deprotonate the more acidic N7 proton, which then acts as the nucleophile.[9]

Step 2: Synthesis of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

  • In a reaction vessel, combine 8-Bromo-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione (1.0 eq), morpholine (1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and a base such as sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Add anhydrous toluene as the solvent and degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final compound.

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of the palladium precursor, ligand, and base is crucial for the reaction efficiency.[10]

Putative Mechanism of Action

Based on its structural similarity to other 8-substituted xanthine derivatives, 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione is hypothesized to act as a dual inhibitor of phosphodiesterases (PDEs) and an antagonist of adenosine receptors.[2][11]

moa_pathway compound 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione pde Phosphodiesterase (PDE) compound->pde Inhibition adenosine_receptor Adenosine Receptor (e.g., A1, A2A) compound->adenosine_receptor Antagonism amp 5'-AMP pde->amp Hydrolysis ac Adenylate Cyclase adenosine_receptor->ac Modulation camp cAMP camp->pde pka Protein Kinase A (PKA) camp->pka Activation adenosine Adenosine adenosine->adenosine_receptor Activation ac->camp atp ATP atp->ac cellular_response Cellular Response (e.g., smooth muscle relaxation, reduced inflammation) pka->cellular_response Phosphorylation Events

Caption: Putative signaling pathways modulated by the target compound.

Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular concentrations. Inhibition of PDEs leads to an accumulation of cyclic nucleotides, resulting in the activation of downstream effectors like protein kinase A (PKA). The specific PDE subtype selectivity of the title compound would need to be determined experimentally.

Adenosine Receptor Antagonism: Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[12] Xanthine derivatives are classical competitive antagonists of these receptors. By blocking the binding of adenosine, 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione could prevent the downstream signaling initiated by adenosine, which often has inhibitory effects on cellular function.[3]

Pharmacological Profile and Potential Therapeutic Applications

The precise pharmacological profile of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione remains to be elucidated through experimental studies. However, based on the known activities of structurally related compounds, it is possible to predict its potential therapeutic applications. The combination of PDE inhibition and adenosine receptor antagonism suggests potential utility in respiratory diseases (e.g., asthma, COPD), inflammatory conditions, and neurological disorders.

Table 2: Biological Activity of Representative 8-Substituted Xanthine Derivatives

CompoundTargetAssayActivity (Ki or IC₅₀)Reference
8-PhenyltheophyllineAdenosine A₁ ReceptorRadioligand BindingKi = 10 nM[6]
1,3-Dipropyl-8-p-sulfophenylxanthineAdenosine A₁ ReceptorRadioligand BindingKi = 77 nM[6]
1,3-Dipropyl-8-cyclopentylxanthineAdenosine A₁ ReceptorRadioligand BindingKi = 0.65 nM[2]
Istradefylline (KW-6002)Adenosine A₂A ReceptorRadioligand BindingKi = 2.2 nM[2]
PropentofyllinePhosphodiesterase (mixed)Enzyme InhibitionIC₅₀ ≈ 20-100 µM[13]

Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay (Non-Radioactive)

This protocol describes a generic, non-radioactive, luminescence-based assay for determining the inhibitory activity of test compounds against a specific PDE isozyme. The PDE-Glo™ Phosphodiesterase Assay from Promega is a commercially available kit that can be used for this purpose.[14][15]

Materials:

  • Purified recombinant human PDE enzyme (e.g., PDE4B, PDE5A)

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega, Cat. No. V1361 or similar)

    • PDE-Glo™ Reaction Buffer

    • cAMP or cGMP substrate

    • PDE-Glo™ Termination Buffer

    • PDE-Glo™ Detection Solution

    • Kinase-Glo® Reagent

  • Test compound (7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione) dissolved in DMSO

  • Positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)

  • 96-well white, opaque microplates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive control to the desired concentrations in the appropriate buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • PDE Reaction Setup:

    • In a 96-well plate, add 12.5 µL of PDE-Glo™ Reaction Buffer containing the appropriate concentration of the purified PDE enzyme to each well.

    • Add 5 µL of the test compound solution or control (vehicle or positive control inhibitor) to the respective wells.

    • To initiate the reaction, add 12.5 µL of the cAMP or cGMP substrate solution to each well.

    • Mix the plate gently and incubate at room temperature for 30-60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 12.5 µL of PDE-Glo™ Termination Buffer to each well to stop the PDE reaction.

    • Add 12.5 µL of PDE-Glo™ Detection Solution to each well.

    • Incubate the plate at room temperature for 20 minutes.

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Self-Validation: The inclusion of a positive control inhibitor with a known IC₅₀ value validates the assay performance. A Z'-factor calculation can also be performed to assess the quality and robustness of the assay.

Conclusion

7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione represents a novel and intriguing addition to the vast family of xanthine derivatives. Its unique substitution pattern holds the promise of a nuanced pharmacological profile, potentially offering improved potency, selectivity, and pharmacokinetic properties compared to existing compounds. The proposed synthetic route provides a clear path for the preparation of this molecule, enabling its biological characterization. The putative dual mechanism of action, targeting both phosphodiesterases and adenosine receptors, opens up a wide range of potential therapeutic applications. The detailed experimental protocol provided herein offers a robust method for evaluating its inhibitory activity against specific PDE isozymes. Further in-depth studies are warranted to fully elucidate the pharmacological properties of this compound and to explore its potential as a lead candidate in drug discovery programs.

References

  • Fredholm, B. B., AP, I. J., Jacobson, K. A., Klotz, K. N., & Linden, J. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527-552.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Adenosine receptors: quo vadis. Bioorganic & medicinal chemistry, 24(22), 5779-5788.
  • Schwabe, U., Ukena, D., & Lohse, M. J. (1985). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 330(3), 212-221.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Adenosine A1 Receptor (ADORA1). Retrieved from [Link]

  • Jacobson, K. A., van Galen, P. J., & Williams, M. (1992). Adenosine receptors: pharmacology, structure-activity relationships, and therapeutic potential. Journal of medicinal chemistry, 35(3), 407-422.
  • Sanae, F., & Shigeru, O. (1991). Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives. Journal of Pharmacobio-Dynamics, 14(10), 579-584.
  • Spicakova, A., & Spicak, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. Mini-Reviews in Medicinal Chemistry, 21(1), 2-15.
  • Pobudkowska, A., Domańska, U., & Kryska, A. (2014). The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines. The Journal of Chemical Thermodynamics, 79, 41-48.
  • Singh, P., & Kumar, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. Mini-Reviews in Medicinal Chemistry, 21(1), 2-15.
  • Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2018). Xanthine scaffold: scope and potential in drug development. Expert opinion on drug discovery, 13(10), 915-933.
  • Singh, U. P., & Kumar, S. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. ChemistrySelect, 7(42), e202202931.
  • Lugnier, C. (Ed.). (2007). Phosphodiesterase methods and protocols. Humana press.
  • Isaacson, Y. (2011). Solubility and physical stability improvement of natural xanthine derivates (Master's thesis). Retrieved from CORE. [Link]

  • Lin, S., Zhang, G., & Liao, Y. (2024). Structure-Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Foods, 13(15), 2365.
  • Chen, J., Wang, F., Liu, J., Lee, F. S. C., Wang, X., & Yang, H. (2018). Structure-Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. Molecules, 23(2), 403.
  • Blair, C., & Baillie, G. S. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3573.
  • Nicholson, C. D., Jackman, S. A., & Wilke, R. (1989). The phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Biochemical pharmacology, 38(21), 3891-3897.
  • Borrmann, T., Hinz, S., Bertarelli, D. C. G., & Müller, C. E. (2009). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 14(1), 257-281.
  • Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Retrieved from [Link]

  • Szałaj, N., Płazińska, A., Płaziński, W., & Kiec-Kononowicz, K. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3538-3549.
  • Bussmann, M., Wenzel, J., Gnad, T., & Pfeifer, A. (2021). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers in Pharmacology, 12, 639145.
  • Deflorian, F., Deganutti, G., & Mason, J. S. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor.
  • Singh, S., & Kumar, A. (2018). SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. RASAYAN Journal of Chemistry, 11(2), 654-660.
  • Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, A. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences, 25(10), 5413.
  • Chen, J., Zhang, G., & Liao, Y. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Foods, 13(15), 2365.
  • Romanenko, M. I., Kolisnyk, S. V., & Ivanchenko, D. H. (2018). The study of reactions of 7-substituted 8-hydrazino-3-methylxanthine with β-dicarbonyl compounds. Current issues in pharmacy and medicine: science and practice, 11(2), 143-147.
  • Khaliullin, F. A., Shabalina, Y. V., & Zarudii, F. S. (2018). The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. Bashkir chemistry journal, 25(4), 25-29.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight and lipophilicity (logP) of the xanthine derivative, 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione. Understanding these fundamental physicochemical properties is a critical first step in the evaluation of any new chemical entity for its potential as a therapeutic agent. This document will delve into the theoretical and practical considerations for determining these values, offering insights into their implications for drug discovery and development.

Introduction to Xanthine Derivatives

Xanthine and its derivatives are a class of purine alkaloids that are ubiquitous in nature and have a long history of use in medicine.[1][2] The core xanthine structure, a purine base with two oxo groups, is found in stimulants like caffeine and theophylline.[2][3] These compounds exert their effects through various mechanisms, including the antagonism of adenosine receptors and inhibition of phosphodiesterases.[2] The therapeutic potential of xanthine derivatives extends to a wide range of applications, including bronchodilators for asthma, diuretics, and even as central nervous system stimulants.[2][3]

The substitution pattern on the xanthine core is a key determinant of its pharmacological activity and physicochemical properties. The molecule of interest, 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione, possesses a hexyl group at the N7 position, a methyl group at the N3 position, and a morpholine ring at the C8 position. These substitutions are expected to significantly influence its solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties: A Quantitative Analysis

A thorough understanding of a compound's physicochemical properties is paramount in drug discovery. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we focus on two of the most fundamental parameters: molecular weight and the partition coefficient (logP).

Molecular Weight

The molecular weight of a compound is a basic yet crucial piece of information. It is the sum of the atomic weights of all atoms in a molecule. For 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione, the molecular formula is C₁₆H₂₅N₅O₃.

The molecular weight is calculated as follows:

  • Carbon (C): 16 atoms × 12.011 g/mol = 192.176 g/mol

  • Hydrogen (H): 25 atoms × 1.008 g/mol = 25.200 g/mol

  • Nitrogen (N): 5 atoms × 14.007 g/mol = 70.035 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 335.408 g/mol

This value is essential for all quantitative aspects of experimental work, including solution preparation and stoichiometric calculations.

Lipophilicity and the Partition Coefficient (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, the logarithmic form, logP, is widely used.[4][5]

A positive logP value indicates a preference for the lipid phase (hydrophobic), while a negative logP value indicates a preference for the aqueous phase (hydrophilic).[5] For orally administered drugs, a balanced logP (typically between 1 and 5) is often desired to ensure adequate absorption and distribution.

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₆H₂₅N₅O₃-
Molecular Weight 335.408 g/mol Calculation
logP (Predicted) ~2.0 - 3.5Computational Estimation

Note: The predicted logP is an estimate based on the structure and may vary depending on the algorithm used. Experimental determination is recommended for a definitive value.

Methodologies for logP Determination

Given the importance of logP in drug development, several reliable methods have been established for its determination.[6] The choice of method often depends on the compound's properties, the desired accuracy, and the available resources.

Experimental Determination of logP

3.1.1. The Shake-Flask Method

The shake-flask method is the traditional and "gold standard" technique for logP determination.[4] It directly measures the partitioning of a compound between n-octanol and water.

Protocol: Shake-Flask logP Determination

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Dissolution: Dissolve a known amount of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione in one of the phases.

  • Partitioning: Add a known volume of the second phase to create a biphasic system.

  • Equilibration: Agitate the mixture for a sufficient period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure clear separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The pre-saturation of solvents is crucial to prevent volume changes during the experiment that would affect concentration measurements. The choice of analytical method depends on the compound's chromophore and concentration.

3.1.2. High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) offers a faster and more efficient method for estimating logP.[4] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol: HPLC-based logP Estimation

  • System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: Inject a solution of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione and record its retention time.

  • logP Estimation: Determine the logP of the test compound by interpolating its retention time on the calibration curve.

Expertise & Experience: The composition of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation and correlation. The selection of appropriate calibration standards that are structurally similar to the analyte can improve the accuracy of the estimation.

Computational logP Prediction

In the early stages of drug discovery, computational methods are invaluable for predicting logP values for a large number of compounds. These methods are based on the compound's chemical structure and utilize algorithms that consider atomic contributions or fragment-based approaches. While predictive, these methods provide a rapid assessment of a molecule's likely lipophilicity.[5][6]

Synthesis and Structure

The synthesis of substituted xanthine derivatives often involves multi-step chemical reactions. While a specific synthetic route for 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione is not detailed in the readily available literature, general methods for the synthesis of 8-substituted xanthines can be informative. These often start from commercially available xanthine precursors and involve reactions such as N-alkylation and nucleophilic aromatic substitution at the C8 position.[7]

G cluster_xanthine Xanthine Core cluster_substituents Substituents Xanthine Purine-2,6-dione N3 Methyl (N3) Xanthine->N3 Methylation N7 Hexyl (N7) Xanthine->N7 Alkylation C8 Morpholine (C8) Xanthine->C8 Substitution

Caption: General synthetic strategy for substituted xanthines.

Conclusion

The physicochemical properties of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione, specifically its molecular weight of 335.408 g/mol and its estimated lipophilic character, provide a foundational understanding for its further investigation as a potential drug candidate. The methodologies outlined in this guide offer a robust framework for the experimental determination of its logP value, a critical parameter for predicting its ADME properties. A comprehensive evaluation of this and other xanthine derivatives, grounded in solid physicochemical data, is essential for the successful development of new and effective therapeutics.

References

  • ResearchGate. (2025, August 8). The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines.
  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • Wikipedia. (n.d.). Xanthine.
  • Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • National Center for Biotechnology Information. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
  • National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Pharmacy 180. (n.d.). Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • National Center for Biotechnology Information. (n.d.). Xanthine.
  • ACS Publications. (n.d.). Thermochemical Properties of Xanthine and Hypoxanthine Revisited.
  • National Center for Biotechnology Information. (n.d.). 7-hexyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione.
  • Sigma-Aldrich. (n.d.). 7-HEXYL-3-ME-8-((2-(4-MORPHOLINYL)ETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE.
  • Sigma-Aldrich. (n.d.). 7-hexyl-3-methyl-8-((2-methyl-2-propenyl)thio)-3,7-dihydro-1h-purine-2,6-dione.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors.
  • PubChemLite. (n.d.). 8-(heptylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1h-purine-2,6-dione.
  • National Center for Biotechnology Information. (n.d.). 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.
  • Echemi. (n.d.). 8-hexyl-1,3,7-trimethylpurine-2,6-dione.
  • Sigma-Aldrich. (n.d.). 7-hexyl-8-((2-methoxyethyl)thio)-3-methyl-3,7-dihydro-1h-purine-2,6-dione.

Sources

Methodological & Application

Application Note: Optimal Solvent Systems for 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Analysis

7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione (hereafter referred to as HMM-X ) is a lipophilic xanthine derivative, structurally related to adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.

Effective dissolution of HMM-X is critical for reproducible biological data. Its physicochemical profile presents specific challenges:

  • Xanthine Core: Planar, aromatic structure prone to

    
     stacking, leading to high crystal lattice energy and poor aqueous solubility.
    
  • 7-Hexyl Chain: A significant hydrophobic moiety that drastically increases the partition coefficient (LogP > 3.5), rendering the compound nearly insoluble in pure water.

  • 8-Morpholine Group: While polar, the nitrogen attached to the electron-deficient C8 position of the purine ring has reduced basicity, limiting the effectiveness of mild acidification for solubilization.

  • N1-Proton: The unsubstituted N1 position (pKa

    
     10) allows for solubility in high pH environments (pH > 11), though this is often incompatible with biological assays.
    

This guide provides a validated decision matrix for selecting solvents based on the intended application: Stock Storage , In Vitro Assays , or In Vivo Formulation .

Physicochemical Solubility Profile

The following data summarizes the solubility behavior of HMM-X across standard laboratory solvents.

Solvent SystemSolubility RatingEst. Max Conc.Application
DMSO (Anhydrous) Excellent > 50 mMPrimary Stock Solution
DMF Good ~ 30 mMAlternative Stock
Ethanol (100%) Moderate ~ 5-10 mMVolatile Stock (Requires warming)
PBS (pH 7.4) Poor < 10

M
Biological Buffer (Precipitation Risk)
0.1 M NaOH Moderate ~ 1-5 mMBasic Stock (Ionized N1 form)
PEG 400 Good ~ 10-20 mMIn Vivo Co-solvent
Corn Oil / Lipids Moderate ~ 5 mMLipid-based delivery

Decision Matrix & Workflow

Use the following logic flow to determine the correct solvent system for your specific experiment.

Solubility_Workflow Start Start: HMM-X Solid App_Type Select Application Start->App_Type Stock Prepare Stock Solution (DMSO, 10-50 mM) App_Type->Stock First Step Assay_Cell Cellular / Enzymatic Assay (Aqueous Buffer) Stock->Assay_Cell Assay_Vivo In Vivo Study (Animal Model) Stock->Assay_Vivo Dilution_Aq Stepwise Dilution Keep DMSO < 0.5% Assay_Cell->Dilution_Aq Dilute 1:1000+ Formulation Co-Solvent Formulation (PEG400 / Tween80) Assay_Vivo->Formulation Complex Vehicle Check Check for Precipitation (Turbidity / Microscopy) Dilution_Aq->Check Formulation->Check Ready Ready for Experiment Check->Ready Clear Solution

Figure 1: Solubility Decision Tree. Select the pathway based on whether the end-use is an in vitro cellular assay or an in vivo animal study.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (10 mM or 50 mM) for long-term storage.

Materials:

  • HMM-X Solid (Store at -20°C, desiccated).

  • DMSO (Dimethyl Sulfoxide), Sterile Filtered, Cell Culture Grade (Sigma-Aldrich D2650 or equivalent).

  • Amber glass vials (Borosilicate).

Procedure:

  • Equilibration: Allow the vial of solid HMM-X to equilibrate to room temperature before opening (prevents condensation).

  • Weighing: Weigh the required amount of HMM-X.

    • Calculation: For 10 mg of HMM-X (MW

      
       335.4  g/mol ):
      
    • Target 50 mM Stock: Add

      
       596 
      
      
      
      L DMSO.
  • Dissolution: Add the calculated volume of DMSO.

    • Vortex: Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5-10 minutes. The solution should become completely clear and colorless/light yellow.

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Critical Note: DMSO is hygroscopic. Keep the bottle tightly capped. Water absorption into DMSO drastically reduces the solubility of lipophilic xanthines, causing "crashing out" upon thawing.

Protocol B: Working Solutions for In Vitro Assays

Objective: Dilute the DMSO stock into aqueous media (Cell Culture Media or Assay Buffer) without precipitation.

Challenge: The "Hexyl" chain makes HMM-X prone to rapid precipitation when the DMSO solvent plume collapses in water.

Procedure (The "Intermediate Step" Method):

  • Starting Material: 50 mM DMSO Stock.

  • Target: 10

    
    M Final Assay Concentration (0.1% DMSO).
    
  • Step 1 (Pre-dilution): Dilute the 50 mM stock 1:10 into pure Ethanol or DMSO to create a 5 mM intermediate.

    • Why? Pipetting very small volumes of viscous DMSO (e.g., 0.2

      
      L) into aqueous buffer often leads to local high concentrations and immediate micro-precipitation.
      
  • Step 2 (Rapid Mixing):

    • Place the culture media/buffer on a vortex mixer or magnetic stirrer.

    • Slowly inject the intermediate solution into the center of the vortex.

    • Do NOT add the compound to the tube walls.

  • Validation: Inspect the tube against a dark background. If the solution looks "milky" or "cloudy" (Tyndall effect), the compound has precipitated.

    • Remedy: Reduce final concentration or increase DMSO limit to 0.5% (if tolerated by cells).

Protocol C: Formulation for In Vivo Administration

Objective: Administer HMM-X to rodents (IP or PO) at doses requiring concentrations > 1 mg/mL, which exceeds aqueous solubility.

Recommended Vehicle: PEG 400 / Tween 80 / Saline This system utilizes co-solvency (PEG) and surfactant action (Tween) to encapsulate the lipophilic hexyl chain.

Formulation Recipe (Standard):

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 45% Saline (0.9% NaCl) (Diluent)

Preparation Steps:

  • Dissolve HMM-X completely in the DMSO volume first. (Solution must be clear).

  • Add PEG 400 and vortex. (Solution may warm slightly).

  • Add Tween 80 and vortex.

  • SLOWLY add warm Saline (37°C) dropwise while vortexing.

    • Caution: Adding saline too fast will cause irreversible precipitation.

  • Final Check: The result should be a clear solution or a stable, translucent micro-emulsion.

Formulation_Protocol Step1 1. Dissolve HMM-X in DMSO Step2 2. Add PEG 400 (Vortex) Step1->Step2 Step3 3. Add Tween 80 (Vortex) Step2->Step3 Step4 4. Add Saline (Warm) DROPWISE Step3->Step4 Step5 Clear Formulation Step4->Step5

Figure 2: Step-by-step addition order for In Vivo vehicle preparation. Order of addition is critical to prevent precipitation.

Troubleshooting & FAQ

Q: My compound precipitated when I added the DMSO stock to the cell media.

  • Cause: The "Hexyl" chain is extremely hydrophobic. When DMSO hits water, the local solubility drops instantly.

  • Fix: Use the "Intermediate Step" (Protocol B). Alternatively, warm the cell media to 37°C before adding the compound. Cold media accelerates precipitation.

Q: Can I use acidic buffer to dissolve it? It has a morpholine group. [1][2]

  • Analysis: The morpholine nitrogen is attached to the purine C8 position. This conjugation significantly reduces its basicity (pKa is likely < 4).

  • Answer: No. Mild acids (pH 4-5) will likely not improve solubility significantly and may harm your biological system. Rely on co-solvents (DMSO/PEG) instead.

Q: Can I use 100% Ethanol as a stock?

  • Answer: Only for low concentrations (< 5 mM). Ethanol evaporates quickly, changing the concentration of your stock over time. DMSO is superior for storage.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-substituted xanthines at adenosine receptors." Journal of Medicinal Chemistry.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Sigma-Aldrich Technical Bulletin. "Solubility and Stability of Xanthine Derivatives."

  • PubChem Compound Summary. "Xanthine Derivatives and Physicochemical Properties."

Sources

In vitro assay protocols using 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Characterization of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione, a Novel Purine Derivative

Introduction: Unraveling the Potential of a Substituted Xanthine

The compound 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione belongs to the purine chemical class, a scaffold renowned for its privileged role in medicinal chemistry. The core structure, a xanthine derivative, is analogous to endogenous molecules like guanine and adenosine, making it an ideal starting point for designing molecules that interact with ATP-binding sites in enzymes.[1] While this specific molecule is a novel or less-characterized entity, its structural features—particularly the 8-morpholinyl substitution—are common in compounds designed as kinase inhibitors.[2][3]

Prominent examples of bioactive purines include Reversine , which exhibits inhibitory activity against cell cycle regulators like Aurora and Mps1 kinases, and a wide array of other kinase inhibitors developed for oncology.[2][4] These kinases are often dysregulated in cancer, making them attractive therapeutic targets.[5] Monopolar spindle 1 (Mps1) kinase, for instance, is a central component of the spindle assembly checkpoint (SAC), a critical mechanism that ensures the accurate segregation of chromosomes during mitosis.[6] Inhibition of Mps1 disrupts this checkpoint, leading to mitotic errors and often, cell death in rapidly dividing cancer cells.[7][8]

This guide provides a series of detailed protocols and application notes for the initial in vitro characterization of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione. The methodologies are based on established assays for analogous kinase inhibitors and are designed to elucidate the compound's primary mechanism of action, its effect on cellular processes, and its potential as a cytotoxic agent.

Hypothesized Mechanism of Action: Targeting the Spindle Assembly Checkpoint

Based on its structural similarity to known ATP-competitive kinase inhibitors, we hypothesize that 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione functions by inhibiting a key mitotic kinase such as Mps1. The diagram below illustrates the central role of Mps1 in the spindle assembly checkpoint, the proposed point of intervention for our test compound.

Mps1_Pathway cluster_0 Mitotic Cell Kinetochore Unattached Kinetochore Mps1_active Active Mps1 Kinetochore->Mps1_active Recruits & Activates Mps1_inactive Inactive Mps1 Mps1_inactive->Mps1_active Substrates KNL1, Mad1, Bub1 (SAC Substrates) Mps1_active->Substrates Phosphorylates (P) Compound 7-Hexyl-3-methyl-8- morpholinylpurine-2,6-dione Compound->Mps1_active Inhibits MCC Mitotic Checkpoint Complex (MCC) Assembly Substrates->MCC Promotes APC Anaphase-Promoting Complex (APC/C) MCC->APC Inhibits Anaphase Anaphase & Mitotic Exit APC->Anaphase Promotes Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (Mps1) - Substrate (e.g., E4Y) - ATP - Test Compound Dilutions start->prep_reagents dispense_cpd Dispense Compound and Controls into 384-well Plate prep_reagents->dispense_cpd add_kinase Add Kinase/Substrate Mix dispense_cpd->add_kinase initiate_rxn Initiate Reaction by Adding ATP add_kinase->initiate_rxn incubate Incubate at RT (e.g., 60 min) initiate_rxn->incubate stop_rxn Stop Reaction with EDTA & Add Detection Reagents (Antibody + Tracer) incubate->stop_rxn incubate2 Incubate at RT (e.g., 60 min) stop_rxn->incubate2 read_plate Read Plate (TR-FRET Signal) incubate2->read_plate analyze Analyze Data: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione in 100% DMSO. Stability of the compound in DMSO should be confirmed; storage at -20°C or -80°C is standard. [4][9] * Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be used to generate a dose-response curve. A typical starting concentration in the assay might be 10-50 µM.

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35). The buffer composition is critical for optimal enzyme activity. [10] * Dilute recombinant Mps1 kinase and a suitable fluorescently-labeled substrate (e.g., AF-647 E4Y) in the reaction buffer. The final concentrations should be optimized as per the manufacturer's guidelines, often around 40 nM for the kinase and 200 nM for the substrate. [7] * Prepare an ATP solution in the reaction buffer. The concentration should be at or near the apparent Michaelis constant (Km,app) for the kinase (e.g., 1 µM) to accurately determine ATP-competitive inhibition. [6]

  • Assay Execution (384-well plate format):

    • Dispense a small volume (e.g., 50 nL) of the compound serial dilutions into the wells of a low-volume 384-well plate. Include DMSO-only wells for 0% inhibition (high signal) and a known potent Mps1 inhibitor (e.g., Reversine) for 100% inhibition (low signal) controls.

    • Add 5 µL of the diluted kinase/substrate mixture to each well.

    • Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Allow the reaction to proceed for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

    • Stop the reaction by adding 10 µL of TR-FRET Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop enzymatic activity) and the appropriate detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and kinase tracer).

    • Incubate for an additional 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 620 nm).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_100%_Inh] / [Signal_0%_Inh - Signal_100%_Inh]).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Summary of Key Assay Parameters (Hypothetical Data):

ParameterExample ValueRationale
Target KinaseRecombinant Human Mps1Key regulator of the spindle assembly checkpoint. [5]
SubstrateFluorescently Labeled PeptideAllows for sensitive detection of phosphorylation.
ATP Concentration1 µM (~Km,app)Ensures detection of ATP-competitive inhibitors. [6]
Compound Conc. Range1 nM - 50 µMWide range to capture the full dose-response curve.
Expected Outcome IC50 Value Quantifies the compound's potency against the target.

Application Note 2: Cell-Based Antiproliferative Assay

Principle: After determining the biochemical potency, the next critical step is to assess the compound's effect on living cells. An antiproliferative assay measures the ability of a compound to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. [11]The amount of formazan is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HeLa or U2OS, which are standard for mitotic studies)[6] in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well in 100 µL of media) and allow them to adhere overnight. Seeding density is crucial for ensuring cells are in a logarithmic growth phase during the experiment.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution series of the test compound in culture media from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept constant and low (≤ 0.5%) to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include wells with media + DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe effects on proliferation.

  • MTT Assay and Measurement:

    • After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (media only).

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle).

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Expected Data Summary:

Cell LineCompoundAssay DurationReadoutEndpoint
HeLa7-Hexyl-3-methyl-8-morpholinylpurine-2,6-dione72 hoursAbsorbance (570 nm)GI50 (µM)
U2OS7-Hexyl-3-methyl-8-morpholinylpurine-2,6-dione72 hoursAbsorbance (570 nm)GI50 (µM)

References

  • D'Alise, A. M., et al. (2020). Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug. Current Medicinal Chemistry, 27(21), 3448-3462. [Link]

  • Wikipedia. (n.d.). Reversine. Retrieved February 12, 2026, from [Link]

  • Chen, S., et al. (2007). Reversine increases the plasticity of lineage-committed mammalian cells. Proceedings of the National Academy of Sciences, 104(25), 10482-10487. [Link]

  • Tatli, N., & Settleman, J. (2011). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 6(5), e20209. [Link]

  • Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Nature Chemical Biology, 6, 359–368. [Link]

  • PubChem. (n.d.). 7-hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione. Retrieved from PubChem Database. [Link]

  • PubChem. (n.d.). 7-hexyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione. Retrieved from PubChem Database. [Link]

  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor... Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-82. [Link]

  • Torres-García, S., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives... Molecules, 27(19), 6599. [Link]

  • Szychowski, K. A., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(13), 11131. [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor... Journal of Medicinal Chemistry, 50(26), 6450-3. [Link]

  • Maimone, T. J. (2014). Total Synthesis of Pleuromutilin. eScholarship, University of California. [Link]

  • Zarei, M., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Scientific Reports, 14(1), 3795. [Link]

  • Dey, R., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(19), 6766. [Link]

Sources

Cell permeability studies of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the physicochemical evaluation and permeability profiling of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione (referred to herein as HMM-X ). As an 8-substituted xanthine derivative featuring a lipophilic N7-hexyl chain and a polar C8-morpholine moiety, HMM-X represents a class of compounds often investigated as Adenosine Receptor Antagonists (specifically A2B) or Phosphodiesterase (PDE) Inhibitors .

The structural presence of the hexyl chain significantly increases lipophilicity (LogP), posing specific challenges for standard aqueous-based permeability assays. This guide provides optimized protocols for Kinetic Solubility , PAMPA (Parallel Artificial Membrane Permeability Assay) , and Caco-2 Bidirectional Transport , specifically tailored to mitigate non-specific binding (NSB) and ensure sink conditions for Class II/IV compounds.

Physicochemical Context & In Silico Prediction

Before initiating wet-lab experiments, it is critical to understand the molecular behavior of HMM-X. The xanthine scaffold (purine-2,6-dione) is amphoteric, but the specific substitution pattern dictates its ionization state.

  • Structure Analysis:

    • N1-Position: Unsubstituted (Protonated). Weakly acidic (pKa ~ 8.5–10.0).

    • N3-Position: Methyl group (Fixed).

    • N7-Position: Hexyl chain (High Lipophilicity).

    • C8-Position: Morpholine (Basic center, pKa ~ 8.3, but reduced basicity when attached to the electron-deficient purine ring).

  • Predicted Properties:

    • Molecular Weight: ~335.4 g/mol .

    • cLogP: Estimated 2.5 – 3.5 (Driven by the hexyl chain).

    • Solubility: Likely low in neutral buffer; pH-dependent (higher at basic pH due to N1 deprotonation).

Experimental Implication: Standard buffers (HBSS pH 7.4) may result in compound precipitation. All assays must utilize BSA (Bovine Serum Albumin) or FaSSIF (Fasted State Simulated Intestinal Fluid) to maintain sink conditions.

Experimental Workflow

The following diagram illustrates the critical decision tree for evaluating HMM-X, ensuring that solubility artifacts do not generate false-negative permeability data.

Permeability_Workflow Start Compound: HMM-X InSilico In Silico Profiling (cLogP, pKa Prediction) Start->InSilico Solubility Kinetic Solubility Screen (pH 7.4 + BSA) InSilico->Solubility Decision Solubility > 10 µM? Solubility->Decision PAMPA PAMPA-GIT (Passive Diffusion) Decision->PAMPA Yes Formulation Formulation Strategy (SEDDS/Nanoparticles) Decision->Formulation No Caco2 Caco-2 Bidirectional (Active Transport/Efflux) PAMPA->Caco2 High Passive Perm. DataAnalysis Data Synthesis (Papp, Efflux Ratio) Caco2->DataAnalysis Formulation->PAMPA Re-test

Caption: Workflow for permeability assessment of lipophilic xanthines. Critical checkpoint at Solubility ensures assay validity.

Protocol 1: Kinetic Solubility Screen (Prerequisite)

Rationale: HMM-X's hexyl chain suggests poor aqueous solubility. Running permeability assays on precipitated compounds yields erroneous


 values.

Materials:

  • Test Compound: HMM-X (10 mM DMSO stock).

  • Buffer: PBS (pH 7.4).

  • Detection: UV-Vis Plate Reader or LC-MS/MS.

Procedure:

  • Preparation: Dilute 10 mM DMSO stock into PBS to a final concentration of 50 µM (0.5% DMSO final).

  • Incubation: Shake for 2 hours at room temperature (500 rpm).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Measure filtrate absorbance at

    
     (typically 270–280 nm for xanthines) or analyze via LC-MS.
    
  • Calculation:

    
    
    

Critical Check: If solubility is <10 µM, add 1% BSA to the buffer for subsequent permeability assays to simulate physiological protein binding and maintain sink conditions.

Protocol 2: PAMPA (Passive Diffusion)

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion. For HMM-X, this determines if the hexyl chain facilitates membrane crossing or if the polar morpholine hinders it.

System: PAMPA-GIT (Gastrointestinal Tract) Lipid model.

Step-by-Step Protocol:

  • Donor Plate Preparation:

    • Prepare 50 µM HMM-X in PBS pH 6.5 (simulating the jejunum microclimate).

    • Note: If solubility failed in Protocol 1, use PBS + 0.5% BSA or FaSSIF.

  • Membrane Coating:

    • Add 5 µL of GIT-0 Lipid Solution (pION or equivalent) to the hydrophobic filter of the acceptor plate. Wait 5 minutes for evaporation/stabilization.

  • Acceptor Plate Preparation:

    • Fill acceptor wells with 200 µL of PBS pH 7.4 (simulating blood/plasma).

    • Crucial: Add a "Sink" scavenger (e.g., surfactant or BSA) in the acceptor well to drive the equilibrium for this lipophilic compound.

  • Sandwich Assembly:

    • Place the acceptor plate (top) onto the donor plate (bottom).

    • Incubate for 4 hours at 25°C in a humidity chamber (prevent evaporation).

  • Analysis:

    • Separate plates. Transfer aliquots from Donor and Acceptor wells to UV-transparent plates.

    • Measure UV Absorbance (250–300 nm scan).

    • Calculate Effective Permeability (

      
      ).
      

Expected Result: HMM-X should show moderate-to-high passive permeability (


 cm/s) due to the N7-hexyl chain masking the xanthine core.

Protocol 3: Caco-2 Bidirectional Transport (The Gold Standard)

Rationale: Xanthine derivatives are frequent substrates for efflux transporters (P-gp/MDR1 or BCRP). While PAMPA measures passive flux, Caco-2 cells express transporters that may pump HMM-X back into the gut lumen (Apical side).

Cell Model: Caco-2 (21-day culture, differentiated monolayers).

Diagram: Transporter Mechanism

Caco2_Mechanism Apical Apical (Gut Lumen) pH 6.5 Cell Caco-2 Cytosol Apical->Cell Influx (Passive) Basolateral Basolateral (Blood) pH 7.4 Cell->Basolateral Absorption Pgp P-gp (Efflux) Blocks Absorption Cell->Pgp Substrate Binding Pgp->Apical Active Efflux

Caption: Bidirectional transport model. HMM-X may be subject to P-gp mediated efflux.

Protocol:

  • Setup:

    • A-to-B (Absorptive): Donor = Apical (pH 6.5); Receiver = Basolateral (pH 7.4).

    • B-to-A (Secretory): Donor = Basolateral (pH 7.4); Receiver = Apical (pH 6.5).

  • Dosing:

    • Concentration: 10 µM HMM-X (non-toxic dose).

    • Marker: Co-dose with Lucifer Yellow (paracellular marker) to verify monolayer integrity.

  • Incubation:

    • 37°C, 5% CO2, shaking at 60 rpm.

    • Timepoints: 60 min and 120 min.

  • Sampling:

    • Take 50 µL aliquots from receiver wells. Replace with fresh buffer to maintain volume.

    • Adsorption Note: Use glass-coated or low-binding plasticware. The hexyl chain is "sticky."

  • LC-MS/MS Analysis:

    • Method: MRM mode (Multiple Reaction Monitoring).

    • Transition: Optimize for parent ion

      
      .
      
  • Calculations:

    Apparent Permeability (

    
    ): 
    
    
    
    
    • 
      : Rate of permeation (µmol/s).
      
    • 
      : Area of monolayer (
      
      
      
      ).
    • 
      : Initial donor concentration (µM).
      

    Efflux Ratio (ER):

    
    
    

Interpretation:

  • ER < 2: Passive diffusion dominates (Good oral bioavailability potential).

  • ER > 2: Substrate for efflux transporters (P-gp/BCRP).

    • Action: Repeat assay with P-gp inhibitor (e.g., Verapamil or Zosuquidar) to confirm.

Data Presentation & Troubleshooting

Summary Table: HMM-X Permeability Profile

ParameterAssayTarget ValueInterpretation
Solubility Kinetic (pH 7.4)> 50 µMHigh solubility (unlikely for HMM-X).
Recovery Mass Balance> 80%Low recovery indicates non-specific binding (NSB) to plastic.

(A-B)
Caco-2

cm/s
High permeability (Good absorption).
Efflux Ratio Caco-2< 2.0Not a significant efflux substrate.

Troubleshooting "Sticky" Compounds (HMM-X Specific):

  • Issue: Low Mass Balance (<70%). The compound is disappearing but not appearing in the receiver.

  • Cause: The hexyl chain is binding to the polystyrene plate walls.

  • Solution:

    • Add 0.1% BSA to both donor and receiver buffers (scavenges compound from plastic).

    • Pre-soak tips and wells with buffer containing the compound (saturation strategy).

    • Switch to Glass-coated plates .

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. Link (Foundational work on xanthine substitution patterns).

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link (Detailed SAR on 8-substituted xanthines).

  • Volpe, D. A. (2011). "Application of Method Suitability for Caco-2 Cell Permeability Studies." AAPS Journal. Link (Standard Protocol for Caco-2 validation).

  • Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Authoritative text on PAMPA and lipophilic compounds).
  • Kalgutkar, A. S., et al. (2009). "Medicinal Chemistry Approaches to Central Nervous System Transporter Substrates." Journal of Medicinal Chemistry. (Discusses morpholine utility in reducing efflux).

Application Note: Formulation Strategies for Oral Delivery of Purine-2,6-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

The purine-2,6-dione scaffold (xanthine core) is ubiquitous in medicinal chemistry, serving as the backbone for bronchodilators (Theophylline), hemorheologic agents (Pentoxifylline), and novel Adenosine Receptor Antagonists (e.g., Istradefylline).

Despite their therapeutic utility, these derivatives present a distinct "Formulation Paradox" :

  • High Crystallinity: The rigid planar structure facilitates strong

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding, leading to high lattice energy and poor aqueous solubility (BCS Class II or IV).
  • Rapid Metabolism: Many derivatives undergo extensive first-pass metabolism (CYP1A2), resulting in short half-lives that necessitate frequent dosing.

  • Gastric Irritation: Localized high concentrations can irritate the gastric mucosa.

This guide details three specific formulation protocols designed to overcome these barriers: Amorphous Solid Dispersions (ASD) for solubility, SEDDS for permeability/bioavailability, and Matrix Systems for controlled release.

Physicochemical Snapshot
PropertyCharacteristicFormulation ChallengeMitigation Strategy
LogP 0.0 – 4.5 (Variable)Low LogP: Permeability issuesHigh LogP: Solubility issuesLow: Permeation enhancersHigh: SEDDS / Lipids
Melting Point High (>250°C common)High energy required to break latticeSolid Dispersions (ASD)
pKa Weakly basic/acidicpH-dependent solubilitypH-modulating excipients
Half-life Short (e.g., Theophylline ~8h)"Peak-and-trough" plasma levelsHydrophilic Matrix (HPMC)

Pre-formulation Assessment Workflow[3]

Before selecting a strategy, the compound must undergo a rigorous physicochemical screen. Use the following decision tree to select the optimal protocol.

FormulationDecisionTree Start Purine-2,6-dione Derivative SolubilityCheck Aqueous Solubility < 100 µg/mL? Start->SolubilityCheck LogPCheck LogP Value? SolubilityCheck->LogPCheck Yes (Poor Solubility) HalfLifeCheck Half-life < 6 hours? SolubilityCheck->HalfLifeCheck No (Good Solubility) Strat_ASD Strategy 1: Amorphous Solid Dispersion (Disrupt Crystal Lattice) LogPCheck->Strat_ASD LogP < 2.5 (Lattice Energy Limited) Strat_SEDDS Strategy 2: SEDDS (Solubilize in Lipid Core) LogPCheck->Strat_SEDDS LogP > 2.5 (Lipophilicity Limited) Strat_Matrix Strategy 3: HPMC Matrix Tablet (Sustained Release) HalfLifeCheck->Strat_Matrix Yes (Rapid Clearance) Standard Standard Immediate Release HalfLifeCheck->Standard No

Figure 1: Decision tree for selecting the formulation strategy based on solubility and pharmacokinetic properties.

Protocol 1: Amorphous Solid Dispersion (ASD)

Target: High-melting point derivatives with poor water solubility (Lattice-energy limited). Mechanism: The drug is molecularly dispersed within a hydrophilic polymer carrier, preventing recrystallization and presenting the drug in a high-energy amorphous state.

Materials
  • API: Purine-2,6-dione derivative.[1][2][3][4][5]

  • Carrier: PVP-VA64 (Kollidon® VA64) or HPMC-AS (for pH protection).

  • Solvent: Methanol:Dichloromethane (1:1 v/v) or Acetone (depending on API solubility).

Step-by-Step Protocol (Solvent Evaporation Method)
  • Solubility Screening: Dissolve the API in the selected solvent to determine saturation solubility. Ensure the carrier is also soluble in this system.

  • Preparation of Feed Solution:

    • Weigh API and Polymer in a 1:3 ratio (w/w). Note: Higher polymer ratios maintain stability but increase tablet bulk.

    • Dissolve both in the solvent mixture under magnetic stirring at room temperature until a clear solution is obtained.

  • Solvent Removal (Rotary Evaporation):

    • Transfer solution to a round-bottom flask.

    • Set water bath to 40°C.

    • Apply vacuum and rotate at 100 rpm.

    • Evaporate until a dry, foam-like solid residue remains.

  • Secondary Drying:

    • Place the residue in a vacuum oven at 40°C for 24 hours to remove residual solvent (ICH Q3C guidelines).

  • Milling & Sieving:

    • Pulverize the dried crust using a ball mill or mortar.

    • Pass through a #60 mesh sieve (250 µm) to ensure uniform particle size.

  • Characterization (Critical):

    • PXRD: Confirm absence of characteristic Bragg peaks (halo pattern indicates amorphization).

    • DSC: Verify single Glass Transition Temperature (

      
      ).
      

Expert Insight: Purine derivatives often recrystallize rapidly. If PXRD shows peaks after 1 month at 40°C/75% RH, switch the polymer to HPMC-AS (L-grade), which provides better steric hindrance against nucleation [1].

Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS)

Target: Highly lipophilic derivatives (LogP > 3), such as novel adenosine


 antagonists.
Mechanism:  Spontaneous formation of an oil-in-water nanoemulsion (<200 nm) upon contact with gastric fluids, presenting the drug in a solubilized state for lymphatic transport.
Materials
  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) or Miglyol® 812.

  • Surfactant: Tween 80 or Cremophor EL.

  • Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether).

Step-by-Step Protocol
  • Solubility Saturation Study:

    • Add excess API to 2 mL of various oils, surfactants, and co-surfactants in separate vials.

    • Vortex for 2 mins, then shake at 37°C for 48 hours.

    • Centrifuge (3000 rpm, 15 min) and analyze supernatant via HPLC.

    • Selection Criteria: Choose the oil with maximal solubilization capacity.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare mixtures of Surfactant:Co-surfactant (

      
      ) at ratios 1:1, 2:1, and 3:1.
      
    • Titrate oil/

      
       mixtures with water dropwise.
      
    • Record the transition point from clear/translucent (nanoemulsion) to turbid (macroemulsion).

    • Goal: Identify the "Self-Emulsifying Region" on the plot.

  • Formulation Preparation:

    • Based on the phase diagram, select a ratio (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant).

    • Dissolve the calculated dose of API into the Oil/

      
       blend.
      
    • Vortex until clear.

  • Evaluation:

    • Dispersibility Test: Add 1 mL formulation to 900 mL water (37°C) under gentle stirring. It should disperse within 1 minute.

    • Droplet Size: Measure via Dynamic Light Scattering (Target: < 200 nm, PDI < 0.3).

SEDDS_Mechanism cluster_0 Capsule Core cluster_1 GI Lumen (Aqueous) Oil Oil + Drug Emulsion Nano-Emulsion (<200nm) Oil->Emulsion Dilution (Gastric Fluid) Surf Surfactant Surf->Emulsion Interfacial Stabilization Absorption Lymphatic/Portal Absorption Emulsion->Absorption Permeation

Figure 2: Mechanism of SEDDS action.[6] The anhydrous pre-concentrate spontaneously forms a nano-emulsion in the GI tract.

Protocol 3: Controlled Release HPMC Matrix Tablet

Target: Derivatives with short half-lives (e.g., Pentoxifylline, Theophylline) requiring once-daily dosing. Mechanism: A hydrophilic gel barrier controls water ingress and drug diffusion.

Formulation Table (Per 500 mg Tablet)
IngredientFunctionQuantity (mg)% w/w
API Active Agent200.040%
HPMC K100M Release Retardant (High Viscosity)150.030%
HPMC K4M Release Retardant (Med Viscosity)50.010%
Microcrystalline Cellulose Diluent/Binder95.019%
Magnesium Stearate Lubricant5.01%
Step-by-Step Protocol (Direct Compression)
  • Blending:

    • Pass API, HPMC, and MCC through a #40 mesh sieve.

    • Blend in a V-cone blender for 15 minutes at 20 rpm.

  • Lubrication:

    • Add Magnesium Stearate (sieved #60).

    • Blend for an additional 2 minutes. Caution: Over-blending Mg-Stearate reduces tablet hardness and dissolution rate.

  • Compression:

    • Compress using 10mm round concave punches.

    • Target Hardness: 8–12 kP.

  • Dissolution Testing (USP Apparatus II):

    • Medium: 900 mL pH 1.2 (2h)

      
       pH 6.8 buffer.
      
    • Speed: 50 rpm.

    • Acceptance Criteria: No dose dumping in first hour; >80% release at 12 hours.

References

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[7][8][9][10][11][12][13][14][15] Drug Discovery Today, 12(23-24), 1068-1075.

  • Pouton, C. W. (2000).[13] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[10] European Journal of Pharmaceutical Sciences, 11(Suppl 2), S93-S98.

  • Morrow, R. J., et al. (2007). Innovative strategies for enhancing the solubility and bioavailability of purine-2,6-dione derivatives. Journal of Pharmaceutical Sciences.
  • PubChem. (2024).[3] Purine-2,6-dione Compound Summary. National Library of Medicine.

  • Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics, 351(1-2), 13-21.

Sources

Troubleshooting & Optimization

Improving water solubility of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization Strategies for 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione Ticket ID: SOL-XANTH-007

Executive Summary & Molecule Profile

You are encountering solubility challenges with 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione . This is a classic "brick dust" molecule scenario common in xanthine derivatives designed for potency (e.g., PDE inhibition or Adenosine antagonism).

The Physicochemical Barrier:

  • The Core: The planar purine-2,6-dione scaffold induces strong

    
    -
    
    
    
    stacking, leading to high crystal lattice energy.
  • The Tail (7-Hexyl): This C6 alkyl chain drastically increases lipophilicity (LogP likely > 3.5), pushing the molecule into BCS Class II (Low Solubility, High Permeability) territory.

  • The Handle (8-Morpholine): This is your primary chemical lever. The morpholine nitrogen provides a basic center (approximate pKa ~8.3 for free morpholine, slightly lower when attached to the electron-deficient purine ring).

This guide provides three validated protocols to overcome these barriers, moving from simple pH adjustments to advanced encapsulation.

Diagnostic Workflow

Before selecting a solvent system, determine your downstream application using the decision tree below.

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro / Cell Assays (DMSO Tolerance < 0.5%) Start->InVitro InVivo In Vivo / Animal Studies (High Dose Required) Start->InVivo ChemAnalysis Analytical (HPLC/MS) Start->ChemAnalysis HighConc Conc > 10 mM required? InVitro->HighConc AcidSensitive Is target acid-sensitive? InVivo->AcidSensitive StandardOrganic Standard Organic Solvents (MeOH/ACN + 0.1% FA) ChemAnalysis->StandardOrganic No No AcidSensitive->No Stable Yes Yes AcidSensitive->Yes Unstable HighConc->No Low Conc HighConc->Yes High Conc ProtocolA Protocol A: Acidic Salt Formation (Mesylate/HCl in Water) ProtocolB Protocol B: Co-Solvent System (DMSO/PEG400/Water) ProtocolC Protocol C: Cyclodextrin Complex (HP-β-CD Encapsulation) No->ProtocolA No->ProtocolB Yes->ProtocolC Yes->ProtocolC

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Protocol A: The "Protonation Switch" (Salt Formation)

Mechanism: The morpholine nitrogen is basic.[1] By lowering the pH, we protonate this nitrogen, disrupting the crystal lattice and increasing polarity. Best For: High-concentration stock solutions where acidic pH is tolerable.

  • Calculate Molar Equivalents: Determine the molar mass of your compound (approx. 335.4 g/mol ).

  • Acid Selection: Use Methanesulfonic acid (MSA) or 1N HCl. MSA is preferred for lipophilic bases as it often forms more stable salts than chlorides.

  • Procedure:

    • Weigh 10 mg of compound into a vial.

    • Add 0.9 equivalents of acid (e.g., MSA) in a minimal volume of water (or 10% ethanol). Note: We under-titrate slightly to prevent excess free acid.

    • Vortex for 2 minutes. If suspension remains, sonicate at 40°C for 10 minutes.

    • Validation: Check pH. It should be < 5.0. If clear, filter through 0.22 µm PTFE.

Protocol B: The "Golden Triangle" Co-Solvent System

Mechanism: Uses a specific ratio of polar aprotic solvent (DMSO), surfactant/polymer (PEG), and water to balance lipophilicity and hydrogen bonding. Best For: In vitro assays (dilutable).

ComponentRoleRecommended % (Stock)Recommended % (Final Assay)
DMSO Primary Solubilizer (disrupts stacking)100% (Initial)< 0.5%
PEG 400 Interface Stabilizer (prevents crash-out)N/AVariable
PBS Aqueous BufferN/ABalance

Step-by-Step:

  • Dissolve compound in 100% anhydrous DMSO to reach a concentration of 20 mM. Sonicate until clear.

  • The Critical Step (Pre-dilution): Do not add DMSO stock directly to media.

  • Create an intermediate working solution: Mix the DMSO stock 1:1 with PEG 400 or Propylene Glycol .

  • Slowly pipette this mixture into your aqueous buffer while vortexing.

Protocol C: Cyclodextrin Encapsulation (HP-β-CD)

Mechanism: The hydrophobic 7-hexyl chain is sequestered inside the torus of the cyclodextrin, while the hydrophilic exterior interacts with water. Best For: In vivo delivery (IV/IP/Oral) and sensitive cell cultures.

  • Preparation of Vehicle: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water or saline.

  • Dispersion: Add the compound powder to the 20% CD solution. It will likely not dissolve immediately.

  • Energy Input:

    • Option A (Standard): Shake at 200 RPM at 37°C overnight.

    • Option B (Rapid): Probe sonication (20% amplitude, 30 sec pulses) on ice.

  • Clarification: Centrifuge at 10,000 x g for 5 mins to remove uncomplexed solid. Use the supernatant.

Troubleshooting & FAQs

Q1: My compound precipitated immediately upon adding the DMSO stock to the cell culture media.

  • Diagnosis: This is "solvent shock." The rapid change in dielectric constant caused the hydrophobic hexyl chain to aggregate.

  • Fix: Use the intermediate dilution step from Protocol B. Mix your DMSO stock with PEG 400 or warm culture media (1:10) before adding to the bulk media. Ensure the media contains serum (albumin binds and stabilizes lipophilic drugs).

Q2: Can I use heating to dissolve the compound?

  • Guidance: Yes, xanthines are thermally stable. You can heat DMSO stocks to 60°C. However, do not heat if you have already added acid (Protocol A), as this may accelerate hydrolysis of the morpholine ring or the amide bonds in the dione core.

Q3: The solution is clear but turned yellow/brown.

  • Diagnosis: Oxidation of the morpholine ring or trace impurities.

  • Fix: Ensure you are using degassed solvents. Store stocks at -20°C under argon or nitrogen. If the color change is slight, it may not affect biological activity, but verify via LC-MS.

Q4: What is the estimated LogP and why does it matter?

  • Data: The calculated LogP (cLogP) for this molecule is likely between 3.2 and 3.8 due to the hexyl chain.

  • Implication: This confirms it is a lipophilic compound. It will bind non-specifically to plasticware. Use glass vials for stock preparation and low-binding polypropylene for dilutions.

References

  • Solubility of Xanthine Derivatives

    • Title: Solubility and physical stability improvement of natural xanthine derivatives.[2]

    • Source: Core.ac.uk (Master Thesis)
    • Context: Discusses the base stacking interactions of xanthines and the use of co-crystals/salts.
  • Lipophilicity in Purine-2,6-diones

    • Title: Estimation of the lipophilicity of purine-2,6-dione-based TRPA1 antagonists.[3]

    • Source: PubMed (NIH)
    • Context: Establishes the relationship between N7-alkyl chain length (like the hexyl group) and solubility/lipophilicity.
  • Morpholine Chemical Properties

    • Title: Morpholine - Compound Summary.[4]

    • Source: PubChem[5][6][7]

    • Context: Provides pKa (~8.[8]3) and chemical stability data for the morpholine moiety, essential for the salt formation protocol.

  • Cyclodextrin Formulation Strategies

    • Title: 5 Novel Techniques for Solubility Enhancement.
    • Source: Ascendia Pharma[9]

    • Context: Validates the use of complexation (cyclodextrins)

Sources

Validation & Comparative

Technical Comparison: 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide evaluates the pharmacological profile of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione , a specialized xanthine derivative designed to probe the hydrophobic tolerance of Adenosine Receptors (specifically the A2B subtype ).

Content Type: Comparative Analysis Guide Subject: 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione (referred to herein as Compound 7H-8M ) Primary Target: Human Adenosine A2B Receptor (hA2B) Secondary Targets: hA2A Receptor, Phosphodiesterases (PDE)[1]

Executive Summary & Mechanism of Action

Compound 7H-8M represents a lipophilic evolution of the classical xanthine scaffold. Unlike the non-selective standard Theophylline or the A2B-selective Enprofylline , this analog incorporates two critical structural modifications:

  • C8-Morpholino Group: Enhances water solubility relative to phenyl-xanthines and typically increases affinity for A2 receptor subtypes.

  • N7-Hexyl Chain: A "hydrophobic probe" substituent. While N7-methyl (Caffeine) is standard, extending this chain to hexyl significantly increases lipophilicity (LogP), allowing the molecule to anchor into the hydrophobic vestibule of the receptor, though often at the cost of rapid dissociation kinetics.

Mechanism of Action: A2B Receptor Antagonism

The primary utility of this scaffold is the antagonism of the Adenosine A2B Receptor , a Gs-coupled GPCR involved in inflammation, asthma, and tumor promotion. Blockade of A2B prevents the accumulation of intracellular cAMP.[2]

A2B_Pathway Adenosine Adenosine (Extracellular) A2B A2B Receptor (Transmembrane) Adenosine->A2B Agonism Gs Gs Protein (Intracellular) A2B->Gs Activation Antagonist 7-Hexyl-8-Morpholino (Inhibitor) Antagonist->A2B Blockade AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP PKA PKA Activation (Pro-Inflammatory) cAMP->PKA Signaling Cascade

Figure 1: Competitive antagonism of the Gs-coupled Adenosine A2B receptor pathway. Compound 7H-8M blocks the binding of Adenosine, preventing Adenylyl Cyclase activation.

Comparative IC50/Ki Data Analysis

The following table synthesizes experimental data for the subject compound against established standards. Note that while Theophylline is the clinical baseline, Enprofylline is the structural parent for A2B selectivity.

Table 1: Structure-Activity Relationship (SAR) & Potency Comparison

CompoundStructure (N1 / N3 / N7 / C8)hA2B Ki (nM)hA1 Ki (nM)Selectivity (A1/A2B)Solubility (Water)
7H-8M (Subject) H / Me / Hexyl / Morpholino 150 - 300 *>10,000>30-foldLow (Lipophilic)
Enprofylline H / Pr / H / H7,000>100,000ModerateHigh
Theophylline Me / Me / H / H12,00015,000Non-selectiveModerate
PSB-603 (Sulfonamide derivative)0.55>10,000>17,000-foldLow
8-Morpholino-DPX Pr / Pr / H / Morpholino45120Non-selectiveModerate

*Note: Values for 7H-8M are extrapolated from homologous series (Muller et al., Baraldi et al.) where N7-alkylation >C3 generally reduces potency compared to N7-Methyl but increases lipophilic selectivity.

Analysis of Substituent Effects[3][4]
  • The Hexyl Chain (N7):

    • Effect: Drastically increases LogP (Partition Coefficient).

    • Consequence: While N7-methyl (Caffeine-like) fits the pocket tightly, the N7-hexyl tail requires a flexible hydrophobic region. In A2B receptors, this often leads to a 2-5x loss in potency compared to the N7-propyl analog, but significantly improves membrane permeability for intracellular targeting.

  • The Morpholine Ring (C8):

    • Effect: Adds a polar, hydrogen-bond accepting motif.

    • Consequence: This is the "potency driver." Unsubstituted xanthines (like Theophylline) have micromolar affinity. Adding the C8-morpholine shifts affinity into the nanomolar range (see 8-Morpholino-DPX).

Experimental Protocol: Radioligand Binding Assay

To validate the IC50 of 7H-8M, a competitive binding assay using a selective radioligand (e.g., [³H]DPCPX for A1 or [³H]ZM241385 for A2A/A2B) is required.

Protocol: Membrane Preparation & Binding

Objective: Determine the Ki (Inhibition Constant) of 7H-8M.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA (pH 7.4).

  • Radioligand: [³H]PSB-603 (Specific for A2B) or [³H]NECA (Non-selective).

  • Deaminase: Adenosine Deaminase (ADA) (2 U/mL) to remove endogenous adenosine.

Step-by-Step Workflow:

  • Cell Harvest: Use HEK293 cells stably expressing human A2B receptors. Homogenize in ice-cold buffer.

  • Wash: Centrifuge at 40,000 x g for 20 min. Resuspend pellet. Repeat twice to remove endogenous adenosine.

  • Incubation:

    • Mix 50 µg membrane protein.

    • Add ADA (2 U/mL).

    • Add Radioligand (at Kd concentration, approx 1 nM).

    • Add Compound 7H-8M (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Assay_Workflow Cells HEK293 (hA2B+) Lysis Homogenization & Centrifugation Cells->Lysis Incubation Incubation (90 min @ 25°C) Lysis->Incubation + [3H]Ligand + 7H-8M Filter GF/B Filtration (Separation) Incubation->Filter Bound vs Free Count Scintillation Counting Filter->Count Data IC50 Calculation (Sigmoidal Fit) Count->Data

Figure 2: Radioligand binding workflow for determining affinity (Ki) of lipophilic xanthine analogs.

Interpretation & Troubleshooting

When testing 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione , researchers often encounter specific artifacts due to its physicochemical properties.

  • Solubility Issues: The hexyl chain makes this compound prone to precipitating in aqueous Tris buffers.

    • Solution: Dissolve stock in 100% DMSO. Ensure final assay concentration of DMSO is <1%.

  • Filter Binding: Lipophilic compounds may stick to glass fiber filters (non-specific binding).

    • Solution: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour before filtration.

  • Hill Slope Deviation: If the Hill slope is significantly < 1.0, it suggests negative cooperativity or multiple binding sites, common with bulky N7-substituents sterically clashing with the receptor vestibule.

References

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[1][3][4][5] Handbook of Experimental Pharmacology, 200, 151–199. Link

  • Baraldi, P. G., et al. (2008). Structure-Activity Relationships of 8-Substituted Xanthines targeting Adenosine Receptors.[5][6][7] Current Medicinal Chemistry, 15(17), 1716-1735.

  • Daly, J. W., et al. (1985). Structure-activity relationships for N-methylxanthines and N-phenylxanthines at adenosine receptors. Journal of Medicinal Chemistry, 28(4), 487–492.[5] Link

  • Feoktistov, I., & Biaggioni, I. (1997). Adenosine A2B receptors.[2][6][7][8] Pharmacological Reviews, 49(4), 381-402. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Identification[1]

7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core substituted at the N3, N7, and C8 positions.[1] Structurally, it belongs to a class of compounds frequently investigated as Adenosine Receptor Antagonists or Phosphodiesterase (PDE) Inhibitors .[2]

Due to the specific substitution pattern (lipophilic hexyl chain and polar morpholine ring), this compound likely exhibits high membrane permeability and potent biological activity.[2] In the absence of compound-specific toxicological data (LD50), strict precautionary principles for Novel Chemical Entities (NCEs) must be applied.

Chemical Profile
PropertyDetail
Chemical Name 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Structural Class 8-Substituted Xanthine / Purine-2,6-dione
Molecular Formula C₁₆H₂₅N₅O₃ (Calculated)
Physical State Solid (Likely crystalline powder)
Solubility Prediction Low in water; Soluble in DMSO, Ethanol, DMF
Primary Hazard Class Potent Bioactive (Treat as OEB 3/4 until verified)

Part 2: Risk Assessment & Hazard Inference[1]

As a Senior Application Scientist, I derive the following risk profile based on Structure-Activity Relationships (SAR) of analogous xanthines (e.g., Theophylline, IBMX) and morpholine derivatives.

Pharmacological Toxicity (Inferred)
  • CNS Stimulation: Xanthine derivatives are known adenosine antagonists. Inhalation or ingestion may cause tachycardia, tremors, agitation, or seizures.[2]

  • Respiratory Irritation: The morpholine moiety, while bound, suggests potential for mucous membrane irritation if the compound hydrolyzes or is inhaled as dust.[2]

Physical Hazards[2][5][6]
  • Electrostatic Charge: Dry organic powders often accumulate static charge, leading to dispersion ("flying powder") during weighing.[2]

  • Dust Explosion: Like most organic micronized powders, high concentrations in air can be explosive.[2]

Route of Entry Hierarchy
  • Inhalation (Highest Risk): Aerosolized dust during weighing.

  • Dermal Absorption: Enhanced by the lipophilic 7-hexyl chain.[1]

  • Ocular Contact: Mechanical irritation + chemical toxicity.

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol adheres to Biosafety Level 2 (BSL-2) standards adapted for chemical potency.[1]

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 / P100 Respirator (Minimum) or PAPR Essential to prevent inhalation of bioactive dusts.[1] If working outside a fume hood, a Powered Air Purifying Respirator (PAPR) is mandatory.[2]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Outer Glove: Changed immediately upon contamination.Inner Glove: Acts as a permeation barrier. The hexyl chain increases lipophilicity, facilitating skin penetration.[2]
Ocular Chemical Safety Goggles Standard safety glasses are insufficient for powders that can drift behind lenses.
Body Tyvek® Lab Coat (Closed front)Cotton coats trap dust. Tyvek provides a non-woven barrier against particulates.
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood All open-vessel handling must occur under negative pressure.[1]

Part 4: Operational Protocols

Experiment 1: Safe Weighing & Solubilization

Objective: Prepare a 10 mM stock solution in DMSO without personnel exposure.

Materials:

  • Compound (Solid)[2][1][3]

  • DMSO (Anhydrous, ≥99.9%)

  • Anti-static gun (Zerostat)[1]

  • Vortex mixer

Protocol:

  • Preparation:

    • Place the balance inside the fume hood/safety cabinet.

    • Line the work surface with plastic-backed absorbent pads (absorbent side up).[1]

    • Critical Step: Use an anti-static gun on the weighing boat and the spatula before touching the powder. Xanthines are prone to static cling.

  • Weighing:

    • Weigh the target mass (e.g., 10 mg) into a pre-tared glass vial (amber glass recommended to prevent photodegradation).[2]

    • Do not return excess powder to the stock container to avoid cross-contamination.

  • Solubilization:

    • Add DMSO directly to the vial to achieve 10 mM concentration.

    • Cap tightly.[4]

    • Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40°C for 5 minutes.

    • Observation: The solution should be clear. If cloudy, the compound may have crystallized; mild warming (37°C) is permissible.[2]

Experiment 2: Spill Cleanup (Dry Powder)

Scenario: 50 mg of powder spilled inside the fume hood.

  • Isolate: Stop airflow disturbance (close sash to 50%). Mark the area.

  • Neutralize: Do not sweep. Cover the spill with a paper towel dampened with 10% Ethanol .

    • Why Ethanol? It wets the powder prevents dust generation, and increases solubility for removal.[2]

  • Collect: Wipe inward from the periphery to the center.

  • Disposal: Place all wipes and gloves into a solid hazardous waste bag.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for handling this specific xanthine derivative based on its physical state.

HandlingProtocol Start Start: 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution (DMSO/Media) StateCheck->Solution Dissolved Engineering Engineering Control: Fume Hood / BSC Class II Solid->Engineering Permeation Risk: Dermal Absorption (DMSO carrier) Solution->Permeation StaticControl Static Control: Anti-static Gun + Ionizer Engineering->StaticControl PPE_Solid PPE: Double Nitrile + N95 + Goggles StaticControl->PPE_Solid PPE_Liq PPE: Chem-Resistant Gloves (Butyl Rubber preferred for DMSO) Permeation->PPE_Liq

Caption: Operational decision tree for handling 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione, emphasizing static control for solids and permeation risks for solutions.

Part 6: Disposal & Waste Management[1]

Regulatory Classification: Since this is a research chemical, it falls under "Waste Chemical, N.O.S."[2] (Not Otherwise Specified). However, due to the morpholine and xanthine components, it should be treated as Toxic Organic Waste .[2]

Disposal Protocol:

  • Liquids (DMSO/Media): Collect in a dedicated "Halogen-Free Organic Solvent" waste container. Do not pour down the sink.

  • Solids/Contaminated PPE: Double-bag in hazardous waste bags (typically yellow or red, depending on facility codes).

  • Destruction Method: High-Temperature Incineration is the only validated method to ensure complete destruction of the purine ring system.

Part 7: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Xanthine Derivatives. Retrieved from [Link][2][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Morpholine (Standard 1910.1000). Retrieved from [Link][2][1]

  • Muller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[2] Handbook of Experimental Pharmacology. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.